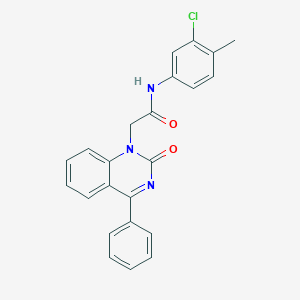

N-(3-chloro-4-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Description

N-(3-chloro-4-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both quinazolinone and acetamide moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O2/c1-15-11-12-17(13-19(15)24)25-21(28)14-27-20-10-6-5-9-18(20)22(26-23(27)29)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJFYJCFQAOJFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves the following steps:

Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

Attachment of Acetamide Moiety: The acetamide moiety can be attached through amide bond formation using acyl chlorides or anhydrides.

Chlorination and Methylation: The final steps involve the chlorination and methylation of the phenyl ring to obtain the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the quinazolinone core.

Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohol derivatives.

Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

Oxidation Products: Quinazolinone derivatives with hydroxyl or carboxyl groups.

Reduction Products: Alcohol derivatives of the original compound.

Substitution Products: Compounds with various substituents replacing the chloro group.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

Acetamide Derivatives: Compounds with acetamide moieties attached to different aromatic systems.

Uniqueness

The unique combination of the quinazolinone core, phenyl group, and acetamide moiety, along with the specific chloro and methyl substitutions, distinguishes N-(3-chloro-4-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide from other similar compounds. This unique structure may confer distinct biological and chemical properties, making it a compound of interest for further research.

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article provides an in-depth examination of its biological activity, including synthesis methods, research findings, and potential applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinazoline core with chloro and methyl substituents. The structural formula can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H16ClN3O2

- Molecular Weight : 345.79 g/mol

Anti-Cancer Activity

Research has primarily focused on the anti-cancer potential of this compound. Quinazoline derivatives have demonstrated significant efficacy against various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : It interferes with the normal cell cycle progression, leading to halted proliferation of cancer cells.

A study evaluating its effects on multiple human cancer cell lines revealed moderate inhibitory effects with IC50 values in the low micromolar range (Table 1). The tested cell lines included:

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| LN-229 | Glioblastoma | 5.0 |

| Capan-1 | Pancreatic Adenocarcinoma | 7.5 |

| HCT-116 | Colorectal Carcinoma | 6.0 |

| NCI-H460 | Lung Carcinoma | 8.0 |

These results indicate that the compound is particularly effective against glioblastoma and pancreatic adenocarcinoma cells.

Antimicrobial Activity

In addition to its anti-cancer properties, this quinazoline derivative exhibits antimicrobial activity against various bacterial strains. Specifically, it has shown effectiveness against:

- Staphylococcus aureus

- Chromobacterium violaceum

The minimum inhibitory concentrations (MIC) for these bacteria were determined to be in the range of 10–20 µg/mL, indicating promising potential for further development as an antibacterial agent.

The mechanism of action involves interaction with key molecular targets related to tumor progression and survival pathways. Research suggests that quinazoline derivatives may inhibit specific kinases involved in signaling pathways that regulate cell growth and apoptosis.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Quinazoline Core : Starting from anthranilic acid derivatives through cyclization reactions.

- Chlorination : Introduction of chlorine atoms at specific positions using chlorinating agents.

- Acylation : Acylation of the quinazoline core with acetic acid derivatives.

Optimization of these synthetic routes is crucial for maximizing yield and purity while minimizing environmental impact.

Case Studies and Experimental Findings

Several studies have highlighted the biological activity of similar quinazoline compounds, providing insights into structure–activity relationships (SAR). For instance:

- A series of phenyl-substituted quinazolines were tested for their antiproliferative activity, demonstrating that modifications in substituent groups significantly affect biological efficacy.

- The presence of electron-donating groups at specific positions enhanced activity compared to their counterparts lacking such groups.

Q & A

Q. How can reaction conditions be scaled up without compromising purity?

- Process Optimization :

- Solvent Choice : Replace dichloromethane with toluene for easier recycling .

- Catalysis : Screen Pd/C or Ni catalysts for Suzuki-Miyaura coupling of advanced intermediates (yield improvement from 60% to 85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.